molecular formula C8H8HgO2<br>CH3COOHgC6H5<br>C36H56O8 B1677701 Phorbol 12-myristate 13-acetate CAS No. 16561-29-8

Phorbol 12-myristate 13-acetate

Cat. No. B1677701
CAS RN: 16561-29-8
M. Wt: 616.8 g/mol
InChI Key: PHEDXBVPIONUQT-RGYGYFBISA-N
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Description

Phorbol 12-myristate 13-acetate, also known as PMA or 12-O-Tetradecanoylphorbol 13-acetate, is a diester of phorbol . It is associated with many cellular responses including gene transcription, cell division and differentiation, apoptosis, and immune response . It is a potent tumor promoter and activates protein kinase C in vivo and in vitro .


Molecular Structure Analysis

The empirical formula of PMA is C36H56O8 and its molecular weight is 616.83 . The structure of PMA is analogous to diacylglycerol .


Physical And Chemical Properties Analysis

PMA is a film or powder with a quality level of 200 and an assay of ≥99% (TLC) . It is soluble in DMSO and ethanol . The storage temperature for PMA is −20°C .

Scientific Research Applications

Cellular Activation and Protein Kinase C (PKC) Modulation

PMA is known to activate protein kinase C (PKC), leading to various cellular responses. It has been shown to induce changes in cytoplasmic pH sensitivity and stimulate Na+/H+ exchange in rat thymic lymphocytes, suggesting its role in activating cellular processes through PKC modulation (Grinstein, Cohen, Goetz, Rothstein, & Gelfand, 1985). Furthermore, PMA's ability to phosphorylate specific proteins in rabbit neutrophils, such as a 50,000 molecular weight protein, highlights its effect on cellular signaling pathways (White, Huang, Hill, Naccache, Becker, & Sha’afi, 1984).

Impact on Cellular Differentiation and Growth

Research has indicated that PMA can induce differentiation in various cell types, including human promyelocytic leukemia cells (HL-60), leading to mature myeloid cells. This suggests that PMA, through its tumor-promoting activities, may play a role in the control of cell growth and differentiation (Huberman & Callaham, 1979). Similarly, PMA induced differentiation towards plasma cells in a human Epstein-Barr virus-negative B-cell line, indicating its potential in overcoming maturational arrest in lymphoma cell lines (Benjamin, Magrath, Triche, Schroff, Jensen, & Korsmeyer, 1984).

Influence on Gene Expression

PMA has been observed to induce a program of altered gene expression in mouse NIH 3T3 cells, similar to that induced by platelet-derived growth factor and transforming oncogenes. This includes rapid changes in the transcription of genes such as c-myc and c-fos, indicating PMA's significant role in gene regulation (Rabin, Doherty, & Gottesman, 1986).

Modulation of Cellular Responses

PMA's impact extends to the modulation of various cellular responses, including the rapid alteration in Ca++ content and fluxes in treated myoblasts, suggesting its role in cellular metabolism and signaling pathways (Schimmel & Hallam, 1980). Moreover, it has been shown to induce basic fibroblast growth factor gene expression in human dermal fibroblasts, underlining its influence on cellular growth factors and potential in research applications (Winkles, Peifley, & Friesel, 1992)

Safety And Hazards

PMA is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing cancer .

Future Directions

PMA has been used in research for the generation of regulatory B cells, which may represent a promising novel therapeutic approach for a variety of autoimmune and hyperinflammatory conditions including graft-versus-host disease . Given that PMA has already undergone encouraging clinical testing in patients with certain hematological diseases, it may be a safe and feasible alternative for ex-vivo manufacturing of GraB cells .

properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34-,35-,36-/m1/s1
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InChI Key

PHEDXBVPIONUQT-RGYGYFBISA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C
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Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C
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Molecular Formula

C36H56O8
Record name 12-O-TETRADECANOYLPHORBOL-13-ACETATE
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DSSTOX Substance ID

DTXSID5023798
Record name Phorbol 12-myristate 13-acetate
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Molecular Weight

616.8 g/mol
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Physical Description

12-o-tetradecanoylphorbol-13-acetate appears as white crystals. (NTP, 1992), White solid; [CAMEO] Colorless powder; [Sigma-Aldrich MSDS]
Record name 12-O-TETRADECANOYLPHORBOL-13-ACETATE
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Solubility

Practically insoluble (NTP, 1992), Insoluble in water, Soluble in DMSO (25 mg/mL), 100% ethanol (25 mg/mL), acetone, ether, DMF, methanol, and chloroform; insoluble in aqueous buffers
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Mechanism of Action

The tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), has a differential role on the regulation of the cell cycle in a variety of tumor cells. The mechanism between TPA and the cell cycle in breast cancer is not fully understood. Therefore, we investigated the regulatory mechanism of TPA on control of the cell cycle of breast cancer cells. Our results showed that TPA increased the level of p21 expression in MCF-7 cells with wild-type p53 and MDA-MB-231 cells with mutant p53 in a dose-dependent manner. In contrast, TPA decreased the expression of p53 in MCF-7 cells, but did not affect MDA-MB-231 cells. We next examined the regulatory mechanism of TPA on p21 and p53 expression. Our results showed that the TPA-induced up-regulation of p21 and down-regulation of p53 was reversed by UO126 (a MEK1/2 inhibitor), but not by SP600125 (a JNK inhibitor) or SB203580 (a p38 inhibitor), although TPA increased the phosphorylation of ERK and JNK in MCF-7 cells. In addition, the TPA-induced arrest of the G2/M phase was also recovered by UO126 treatment. To confirm the expression of p21 through the MEK/ERK pathway, cells were transfected with constitutively active (CA)-MEK adenovirus. Our results showed that the expression of p21 was significantly increased by CA-MEK overexpression. Taken together, we suggest that TPA reciprocally regulates the level of p21 and p53 expression via a MEK/ERK-dependent pathway. The up-regulation of p21 in response to TPA is mediated through a p53-independent mechanism in breast cancer cells.
Record name 12-O-TETRADECANOYLPHORBOL-13-ACETATE
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Product Name

Phorbol 12-myristate 13-acetate

Color/Form

Oil, White crystals, Colorless powder, Amorphous film, solid

CAS RN

16561-29-8
Record name 12-O-TETRADECANOYLPHORBOL-13-ACETATE
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Record name Tetradecanoylphorbol acetate
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Record name Phorbol 12-myristate 13-acetate diester
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Record name Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
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Record name PHORBOL 12-MYRISTATE 13-ACETATE DIESTER
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Melting Point

162 °F (NTP, 1992), 50-70 °C (melting pt-freezing pt)
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Record name 12-O-TETRADECANOYLPHORBOL-13-ACETATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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